molecular formula C27H28N6O3 B8093381 CCK-B Receptor Antagonist 2

CCK-B Receptor Antagonist 2

Cat. No. B8093381
M. Wt: 484.5 g/mol
InChI Key: ABJHMASUFPDZRW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCK-B Receptor Antagonist 2 is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CCK-B Receptor Antagonist 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCK-B Receptor Antagonist 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alleviation of Panic Attacks and Potentiation of Opioid Effects : CCK-B antagonists have been shown to alleviate CCK4-induced panic attacks in humans and potentiate opioid effects in animals. The most potent analog, N-[N-[(2-adamantyloxy)carbonyl]-D-alpha-methyltryptophanyl]-N-[2-(4-chlorophenyl)ethyl]glycine (26A), displayed good selectivity for the CCK-B receptor and the ability to cross the blood-brain barrier (Blommaert et al., 1993).

  • Potential Role in Treating Anxiety, Pain, and Psychosis : The role of CCK-B receptors in panic disorder, anxiety, pain, and psychosis has led to the development of new antagonists with improved pharmacokinetic properties. These antagonists are expected to facilitate the evaluation of CCK-B receptor activation in human diseases through clinical studies (Lowe, 1995).

  • Anxiolytic Effects : Selective CCK-B receptor antagonists, such as PD134308 and PD135158, have shown anxiolytic-like effects in various animal models. These compounds were more potent than diazepam in antagonizing aversive behavior and did not induce sedation or muscle relaxation at high doses (Costall et al., 1991).

  • Control of Gastric Acid Secretion : Some CCK-B receptor antagonists, like L-736,380, have shown the ability to dose-dependently inhibit gastric acid secretion in rats, indicating a potential application in treating gastrointestinal disorders (Castro et al., 1996).

  • Treatment of Anxiety and Withdrawal from Drugs of Abuse : CCK-B receptor antagonists are considered for their potential in treating anxiety and withdrawal symptoms from drugs of abuse. These compounds showed effectiveness in preventing withdrawal anxiogenesis associated with drugs like diazepam, alcohol, cocaine, and nicotine (Singh et al., 1991).

properties

IUPAC Name

1-(3-aminophenyl)-3-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15,24H,16,28H2,1-3H3,(H2,30,32,36)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHMASUFPDZRW-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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